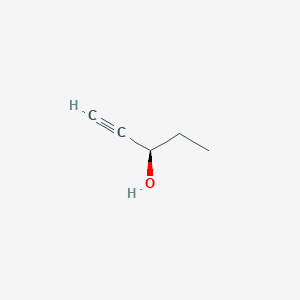
(3R)-pent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-pent-1-yn-3-ol is an organic compound with the molecular formula C5H8O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a pentane chain, which also contains a triple bond between the first and second carbons. The (3R) designation indicates the specific spatial configuration of the molecule, which is important for its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-pent-1-yn-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of propargyl alcohol can be performed using a chiral rhodium catalyst to obtain this compound with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize chiral ligands and metal catalysts to ensure the selective formation of the (3R) enantiomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3R)-pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen
Major Products
Oxidation: Pent-1-yn-3-one or pent-1-yn-3-al.
Reduction: Pent-1-en-3-ol or pentan-3-ol.
Substitution: 3-chloropent-1-yne or 3-bromopent-1-yne
Scientific Research Applications
(3R)-pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (3R)-pent-1-yn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond provides a site for further chemical modifications, allowing the compound to participate in various biochemical pathways. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3S)-pent-1-yn-3-ol: The enantiomer of (3R)-pent-1-yn-3-ol, with opposite spatial configuration.
Pent-1-yn-3-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
Pent-2-yn-1-ol: A structural isomer with the hydroxyl group on the first carbon and the triple bond between the second and third carbons
Uniqueness
This compound is unique due to its specific (3R) configuration, which imparts distinct chemical and biological properties. This enantiomer can exhibit different reactivity and interactions compared to its (3S) counterpart or the racemic mixture. The presence of both a hydroxyl group and a triple bond in the same molecule allows for versatile chemical transformations and applications .
Properties
CAS No. |
3347-88-4 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(3R)-pent-1-yn-3-ol |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3/t5-/m0/s1 |
InChI Key |
LBSKEFWQPNVWTP-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H](C#C)O |
Canonical SMILES |
CCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
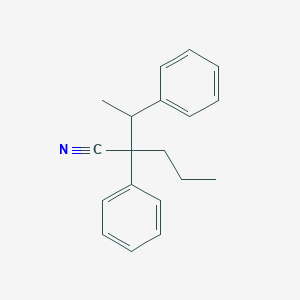
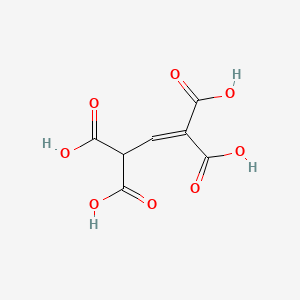

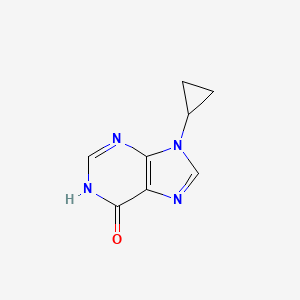
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
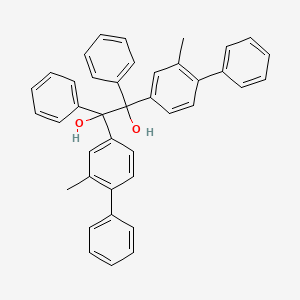
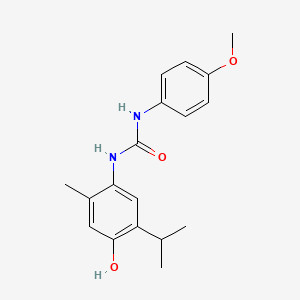
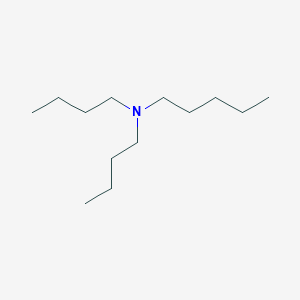


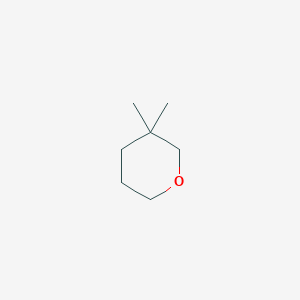
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
